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Compound of Interest

Compound Name: 5-Bromo-2,4-difluorobenzaldehyde

Cat. No.: B1291822

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,4-difluorobenzaldehyde

Abstract

5-Bromo-2,4-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a
pivotal intermediate in modern synthetic chemistry. Its unique substitution pattern—featuring an
aldehyde functional group, a bromine atom, and two fluorine atoms—renders it a versatile
building block for constructing complex molecular architectures. The strategic placement of
these groups allows for orthogonal chemical transformations and fine-tuning of steric and
electronic properties in target molecules. This guide provides a comprehensive overview of the
core physical, chemical, and spectroscopic properties of 5-Bromo-2,4-difluorobenzaldehyde
(CAS No. 473416-91-0), offering insights for researchers and drug development professionals
who utilize this reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced
materials.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any successful
experimental work. The structural and electronic features of 5-Bromo-2,4-
difluorobenzaldehyde dictate its reactivity and physical behavior.

Key Identifiers:

e |[UPAC Name: 5-bromo-2,4-difluorobenzaldehyde
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e CAS Number: 473416-91-0[1]

e Molecular Formula: C7H3BrF20[1][2]

e Molecular Weight: 221.00 g/mol [1][2][3]
Canonical Identifiers:

« SMILES: O=CC1=CC(Br)=C(F)C=C1F[1]

e InChl Key: While not explicitly found for this specific isomer in the search results, the InChl
key for a similar compound, 5-Bromo-2-fluorobenzaldehyde, is MMFGGDVQLQQQRX-
UHFFFAOYSA-N[4][5]. The InChl key for the target compound would be unique.

The molecule's structure features a benzene ring substituted at position 1 with an aldehyde
group, at positions 2 and 4 with fluorine atoms, and at position 5 with a bromine atom. The two
fluorine atoms act as strong electron-withdrawing groups, influencing the reactivity of the
aldehyde and the aromatic ring. The bromine atom provides a reactive handle for cross-
coupling reactions, a cornerstone of modern medicinal chemistry.

Caption: Molecular structure of 5-Bromo-2,4-difluorobenzaldehyde.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate reaction
conditions, purification methods, and storage protocols. The data below has been consolidated
from chemical supplier databases.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.chemscene.com/473416-91-0.html
https://www.chemscene.com/473416-91-0.html
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=201060&ExtHyperLink=1
https://www.chemscene.com/473416-91-0.html
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=201060&ExtHyperLink=1
https://www.sigmaaldrich.com/US/en/product/aldrich/cds023621
https://www.chemscene.com/473416-91-0.html
https://www.benchchem.com/synthesis/pse-f63d2ef607204c52916c9c755c669fgc
https://www.sigmaaldrich.com/US/en/product/aldrich/528870
https://www.benchchem.com/product/b1291822?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Purity >97% ChemScenel[1]
Not specified; likely a solid or
Appearance _
oil
- ) Data not available in provided
Boiling Point
sources
] ] Data not available in provided
Melting Point
sources
Topological Polar Surface Area
17.07 A2 ChemScenel[1]
(TPSA)
LogP (Octanol-Water Partition
2.5398 ChemScene[1]
Coeff.)
Hydrogen Bond Acceptors 1 ChemScene[1]
Hydrogen Bond Donors 0 ChemScene[1]
Rotatable Bonds 1 ChemScene[1]
Field Insights:

e The TPSA and LogP values are particularly important in drug discovery. A TPSA of 17.07 A2
is very low, suggesting excellent potential for cell membrane permeability. The LogP value of
~2.54 indicates moderate lipophilicity, a desirable characteristic for many drug candidates to
balance solubility and membrane penetration.

e The absence of hydrogen bond donors and only one acceptor simplifies its intermolecular
interactions, primarily dominated by dipole-dipole forces and van der Waals interactions.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a starting material is a non-negotiable step in synthesis. A
multi-technique approach is required for unambiguous characterization. Spectroscopic data for
5-Bromo-2,4-difluorobenzaldehyde is available from various commercial and public
databases.[6]
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e Nuclear Magnetic Resonance (NMR) Spectroscopy: 'H NMR, 3C NMR, and *°F NMR are
essential. tH NMR will confirm the presence and coupling of the two aromatic protons. °F
NMR is crucial for verifying the fluorine environments, and 3C NMR will identify the seven
unique carbon atoms, including the characteristic aldehyde signal (~185-195 ppm).

e Mass Spectrometry (MS): MS analysis will confirm the molecular weight (221.00 g/mol ). The
isotopic pattern of bromine (*°*Br and 8!Br in an approximate 1:1 ratio) will result in two major
peaks (M and M+2) of nearly equal intensity, which is a definitive signature for a
monobrominated compound.

« Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption
band for the aldehyde C=0 stretch, typically in the range of 1690-1715 cm~1. C-F and C-Br
stretching bands will also be present.
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Caption: Standard analytical workflow for reagent qualification.

Safety, Handling, and Storage
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Proper handling and storage are paramount for ensuring lab safety and maintaining the
integrity of the reagent. Although a specific Safety Data Sheet (SDS) for the 2,4-difluoro isomer
was not found, data for the closely related 5-bromo-2-fluorobenzaldehyde provides a strong
basis for handling procedures.

Hazard Identification (based on related isomers):
 Signal Word: Warning[5]
e Hazard Statements:
o H315: Causes skin irritation.[7][8]
o H319: Causes serious eye irritation.[7][8]
o H335: May cause respiratory irritation.[7][8]
» Precautionary Statements:
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
o P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

o P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Recommended Storage and Handling:

o Storage: Store at 4°C under a dry, inert atmosphere (e.g., nitrogen).[1] Moisture and air
sensitivity can lead to oxidation of the aldehyde group.

» Incompatible Materials: Avoid strong oxidizing agents and strong bases.[8]

o Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and
a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.[5][8]

Utility in Chemical Synthesis

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.sigmaaldrich.com/US/en/product/aldrich/528870
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-fluorobenzaldehyde
https://www.fishersci.com/store/msds?partNumber=AAA14219&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-fluorobenzaldehyde
https://www.fishersci.com/store/msds?partNumber=AAA14219&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-fluorobenzaldehyde
https://www.fishersci.com/store/msds?partNumber=AAA14219&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAA14219&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAA14219&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAA14219&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.chemscene.com/473416-91-0.html
https://www.fishersci.com/store/msds?partNumber=AAA14219&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.sigmaaldrich.com/US/en/product/aldrich/528870
https://www.fishersci.com/store/msds?partNumber=AAA14219&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

5-Bromo-2,4-difluorobenzaldehyde is not an end product but a valuable intermediate. Its
synthetic value comes from the ability to selectively manipulate its functional groups.

» Aldehyde Group: Serves as an electrophilic site for nucleophilic additions, reductive
aminations (to form substituted benzylamines), Wittig reactions (to form alkenes), and
oxidations (to form benzoic acids).

o Bromine Atom: Acts as a leaving group in transition-metal-catalyzed cross-coupling reactions
such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the
introduction of diverse aryl, alkyl, alkynyl, or amino substituents at the 5-position.

e Fluorine Atoms: The two fluorine atoms are generally unreactive but significantly modulate
the electronic properties of the ring, making it more electron-deficient. This influences the
reactivity of the other functional groups and can enhance the biological activity and metabolic
stability of the final products.[9]

CHO CHO/}HO\Q Br

ehyde Reactlons romlne Reactions

Reductlve Amination Wittig Reacuon Oxudatlon Suzukl Coupling Sonogashlra Coupling Buchwald -Hartwig
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Caption: Key synthetic transformations of 5-Bromo-2,4-difluorobenzaldehyde.

Conclusion
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5-Bromo-2,4-difluorobenzaldehyde is a highly functionalized building block with significant
potential for synthetic applications. Its physicochemical properties, particularly its moderate
lipophilicity and low polar surface area, make it an attractive starting point for the design of
bioactive molecules. A thorough understanding of its physical properties, spectroscopic
signatures, and handling requirements, as detailed in this guide, is essential for its safe and
effective use in the research and development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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